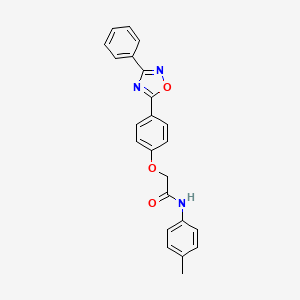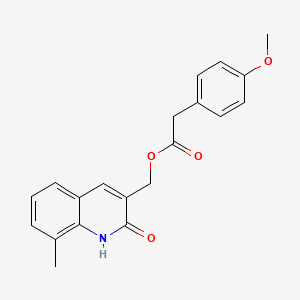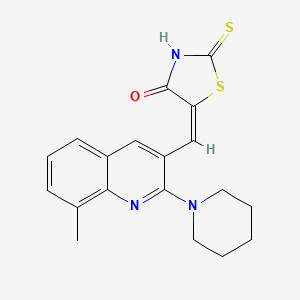
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is a small molecule inhibitor that targets the Hsp90 protein, which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide destabilizes these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in lab experiments is its specificity for Hsp90, which reduces the risk of off-target effects. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in cancer treatment. One direction is the development of more effective formulations that improve its solubility and bioavailability. Another direction is the identification of biomarkers that can predict which patients are most likely to benefit from N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide treatment. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in humans.
Métodos De Síntesis
The synthesis method for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 2-hydroxy-7-methylquinoline in the presence of a base, followed by the reaction of the resulting intermediate with m-toluidine. The final product is obtained after purification by column chromatography. The yield of this synthesis method is around 50%, and the purity of the final product is over 95%.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of solid tumors such as breast, lung, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-6-4-8-21(12-17)26(30)28(23-9-5-7-18(2)13-23)16-22-15-20-11-10-19(3)14-24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEHKCSCIRLVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-3-methyl-N-(3-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
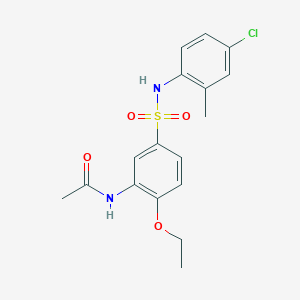
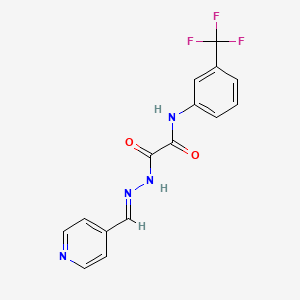
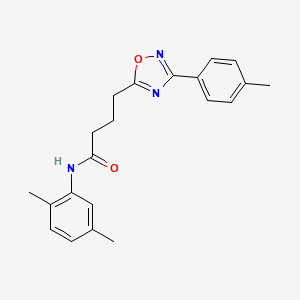
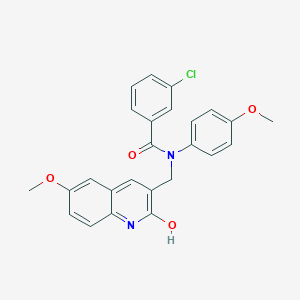

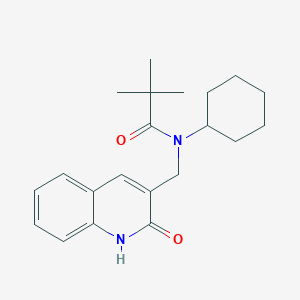
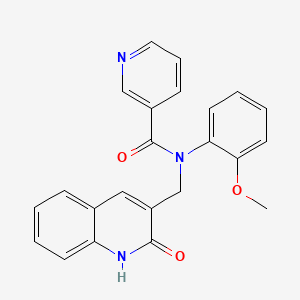


![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
